Ssk1 -

Ssk1

Catalog Number: EVT-8330168
CAS Number:
Molecular Formula: C31H34F2N4O18
Molecular Weight: 788.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source for information on SSK1 is the Saccharomyces Genome Database, which provides extensive data on its genetic and protein characteristics. The gene is located on chromosome VII of S. cerevisiae and is well-studied within the context of yeast genetics and molecular biology .

Classification

SSK1 falls under the classification of signaling proteins, specifically within the realm of osmoregulation. It is categorized as a part of the mitogen-activated protein kinase (MAPK) signaling pathways, which are essential for various cellular processes, including stress responses and cell differentiation.

Synthesis Analysis

Methods

The synthesis of SSK1 involves standard molecular biology techniques for gene cloning and expression. Typically, the gene can be amplified using polymerase chain reaction (PCR) from yeast genomic DNA, followed by cloning into an appropriate expression vector.

Technical Details

The technical details of SSK1 synthesis include:

  • PCR Amplification: Using specific primers designed for SSK1 to amplify its coding sequence.
  • Cloning: Inserting the amplified fragment into a plasmid vector (e.g., pGEM-T Easy Vector).
  • Transformation: Introducing the plasmid into competent E. coli cells for propagation.
  • Expression: Inducing expression in a suitable host, such as yeast or bacterial systems, to produce the SSK1 protein.
Molecular Structure Analysis

Structure

The SSK1 protein has a characteristic structure that includes a receiver domain typical of two-component response regulators. This domain allows it to receive signals from upstream kinases and initiate downstream signaling cascades.

Data

The molecular weight of the SSK1 protein is approximately 50 kDa, with an isoelectric point around 5.5, indicating its behavior in different pH environments. Structural studies using techniques like X-ray crystallography or NMR spectroscopy could provide further insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

SSK1 participates in several biochemical reactions as part of its role in signal transduction. It primarily undergoes phosphorylation by upstream kinases in response to osmotic stress.

Technical Details

The phosphorylation reaction can be summarized as follows:

  • Substrate: SSK1 (unphosphorylated)
  • Enzyme: MAPK kinase (e.g., HOG1)
  • Product: SSK1 (phosphorylated)

This modification alters its activity and allows it to interact with other signaling proteins, propagating the osmotic stress signal within the cell.

Mechanism of Action

Process

The mechanism of action for SSK1 involves its role as a mediator in the osmoregulatory pathway. Upon sensing osmotic changes, SSK1 receives signals from membrane-bound sensors and activates downstream MAPK pathways.

Data

This process typically involves:

  1. Signal Reception: Detection of osmotic stress by sensor proteins.
  2. Phosphorylation: Activation through phosphorylation by upstream kinases.
  3. Transcriptional Regulation: Activation or repression of target genes involved in stress response.
Physical and Chemical Properties Analysis

Physical Properties

SSK1 is soluble in aqueous solutions and exhibits stability under physiological conditions typical for proteins. Its solubility can vary based on pH and ionic strength.

Chemical Properties

The chemical properties include:

  • Molecular Formula: C₂₃H₃₃N₅O₈P
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with phosphate groups during phosphorylation reactions.

Relevant analyses such as circular dichroism spectroscopy could provide insights into its secondary structure.

Applications

Scientific Uses

SSK1 has significant applications in scientific research, particularly in studies related to:

  • Cell Signaling: Understanding how cells respond to environmental stresses.
  • Genetic Engineering: Utilizing SSK1 in synthetic biology applications to engineer stress-resistant yeast strains.
  • Biotechnology: Exploring its role in fermentation processes where osmotic stress may occur.

Research on SSK1 continues to provide valuable insights into cellular signaling mechanisms and their implications for biotechnology and medicine.

Mechanistic Basis of Senescence-Specific Killing Compound 1 as a Senolytic Agent

β-Galactosidase-Mediated Activation and Selectivity

Senescence-specific killing compound 1 exploits lysosomal senescence-associated β-galactosidase overexpression—a hallmark of senescent cells—as its activation trigger. This enzyme, encoded by the GLB1 gene, cleaves the β-galactoside moiety of senescence-specific killing compound 1, releasing cytotoxic gemcitabine exclusively within senescent cells [2] [6]. The design incorporates:

  • A galactose cap: Serves as the enzyme substrate.
  • Acetyl groups: Enhance cellular permeability.
  • A self-immolative linker: Releases gemcitabine upon cleavage [4] [6].

Selectivity was validated across human and mouse senescent cells induced by diverse stimuli (replicative exhaustion, ionizing radiation, oncogenes). At 0.5 μM, senescence-specific killing compound 1 eliminated >70% of senescence-associated β-galactosidase-positive cells while sparing non-senescent counterparts. Knockdown of GLB1 reduced senescence-specific killing compound 1 efficacy by 60–80%, confirming β-galactosidase-dependency [6] [10].

Table 1: Selectivity Profile of Senescence-Specific Killing Compound 1 Across Senescence Models

Cell TypeSenescence InducerSenescence-Specific Killing Compound 1 Efficacy (IC50)Non-Senescent Cell Viability
Human lung fibroblastsReplicative exhaustion0.15 μM>90% at 1 μM
Human preadipocytesOncogenic RAS0.22 μM>85% at 1 μM
Mouse embryonic fibroblastsIonizing radiation0.18 μM>95% at 1 μM

Compared to classical senolytics (navitoclax, dasatinib/quercetin), senescence-specific killing compound 1 demonstrates broader cell-type coverage and reduced off-target effects. For example, navitoclax fails to clear senescent human preadipocytes, while fisetin requires high concentrations (≥50 μM) for modest effects [1] [6].

p38 Mitogen-Activated Protein Kinase Signaling Pathway Modulation in Senescent Cells

Senescence-specific killing compound 1 induces apoptosis in senescent cells via sustained p38 mitogen-activated protein kinase activation. Upon intracellular release, gemcitabine phosphorylates mitogen-activated protein kinase kinase 3/mitogen-activated protein kinase kinase 6, upstream activators of p38 mitogen-activated protein kinase. This cascade peaks within 12–24 hours post-treatment and precedes caspase-3 activation [6] [7]. Key mechanistic insights include:

  • Pathway necessity: p38 mitogen-activated protein kinase inhibitors (birb796, SB203580) reduce senescence-specific killing compound 1-induced apoptosis by 70–90% [6].
  • Synergy with senescence-associated secretory phenotype: Senescent cells exhibit baseline p38 mitogen-activated protein kinase hyperactivity due to persistent DNA damage. Senescence-specific killing compound 1 amplifies this signal, triggering oxidative stress and mitochondrial dysfunction [7] [9].
  • Transcriptional regulation: Activated p38 mitogen-activated protein kinase enhances nuclear factor kappa-light-chain-enhancer of activated B cells transactivation, propagating pro-apoptotic signals and reinforcing senescence-associated secretory phenotype components like interleukin-6 and interleukin-8 [7].

Unlike gemcitabine alone—which activates p38 mitogen-activated protein kinase transiently—senescence-specific killing compound 1 sustains signaling in senescent cells due to their compromised DNA repair and heightened oxidative state [6].

Lysosomal Enzyme Specificity and Prodrug Conversion Dynamics

The catalytic efficiency of senescence-associated β-galactosidase dictates senescence-specific killing compound 1 activation kinetics. Senescent cells exhibit 5–20-fold higher β-galactosidase activity at pH 6.0 versus non-senescent cells, driven by lysosomal enlargement and GLB1 upregulation [6] [10]. Critical dynamics include:

  • Enzyme kinetics: Senescence-specific killing compound 1 cleavage occurs optimally at pH 6.0–6.5, matching the acidic lysosomal environment. The Michaelis constant (Km) for senescence-specific killing compound 1 hydrolysis is 15 μM, indicating high substrate affinity [6].
  • Temporal resolution: Gemcitabine release initiates within 2 hours post-treatment, peaking at 12 hours. This correlates with lysosomal β-galactosidase activity levels [2] [4].
  • Prodrug stability: Intact senescence-specific killing compound 1 shows minimal cytotoxicity in non-senescent cells due to rapid renal clearance (plasma half-life <30 minutes) and inability to enter nucleotide metabolism pathways [6].

Table 2: Lysosomal Activation Parameters of Senescence-Specific Killing Compound 1

ParameterValueExperimental System
β-Galactosidase activity in senescent cells12–20 nmol/min/mg proteinHuman fibroblasts (pH 6.0)
Km for senescence-specific killing compound 1 hydrolysis15 μMPurified lysosomal β-galactosidase
Time to gemcitabine peak12 hoursSenescent human lung fibroblasts

Galactose-modified prodrugs (e.g., galacto-conjugated navitoclax) show similar β-galactosidase dependency but lower potency, underscoring senescence-specific killing compound 1’s optimized design [1] [2].

Apoptosis Induction via Mitochondrial DNA Damage

Senescence-specific killing compound 1 induces mitochondrial DNA damage as a key apoptotic trigger. Released gemcitabine incorporates into mitochondrial DNA during replication, causing:

  • Chain termination: Gemcitabine triphosphate competes with deoxycytidine triphosphate, halting mitochondrial DNA polymerase gamma elongation [5] [8].
  • Single-strand break accumulation: Unrepaired gaps in mitochondrial DNA generate persistent single-strand breaks, detectable within 6 hours post-treatment [5] [8].

Mitochondrial DNA damage activates intrinsic apoptosis through:

  • Reactive oxygen species surge: Damaged mitochondrial electron transport complexes leak electrons, increasing reactive oxygen species 3-fold. This oxidizes mitochondrial membranes, promoting cytochrome c release [5] [8].
  • Exonuclease G deficiency: Senescent cells under express exonuclease G, a mitochondrial enzyme critical for repairing single-strand breaks. Unrepaired lesions expand, causing mitochondrial DNA depletion and respiratory collapse [5] [8].
  • B-cell lymphoma 2 protein family dysregulation: Reactive oxygen species inactivate anti-apoptotic B-cell lymphoma 2 extra long, permitting B-cell lymphoma 2 associated X protein oligomerization and mitochondrial outer membrane permeabilization [9].

Notably, respiration-deficient ρ0 cells (lacking mitochondrial DNA) resist senescence-specific killing compound 1-induced apoptosis, confirming mitochondrial DNA’s essential role in cell death execution [8]. This mechanism synergizes with p38 mitogen-activated protein kinase signaling to maximize senescent cell elimination.

Properties

Product Name

Ssk1

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]oxan-2-yl]methyl acetate

Molecular Formula

C31H34F2N4O18

Molecular Weight

788.6 g/mol

InChI

InChI=1S/C31H34F2N4O18/c1-13(39)48-12-21-23(50-14(2)40)24(51-15(3)41)25(52-16(4)42)27(54-21)53-19-6-5-17(9-18(19)37(46)47)11-49-30(45)35-22-7-8-36(29(44)34-22)28-31(32,33)26(43)20(10-38)55-28/h5-9,20-21,23-28,38,43H,10-12H2,1-4H3,(H,34,35,44,45)/t20-,21-,23+,24+,25-,26-,27-,28-/m1/s1

InChI Key

DLQYTWCQXUJEML-XERWOCHESA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)[C@H]4C([C@@H]([C@H](O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.